Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate
Description
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate (CAS: 13457-23-3) is a brominated pyrazine derivative characterized by a methylamino group at position 3, a bromine atom at position 6, and a methyl ester at position 2 (Figure 1). This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive bromine atom and functionalized pyrazine core . Its structural features enable diverse derivatization pathways, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, making it valuable for constructing complex heterocyclic scaffolds .
Pyrazine derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-9-6-5(7(12)13-2)11-4(8)3-10-6/h3H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVSTTVEIRVEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(N=C1C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220469 | |
| Record name | Methyl 6-bromo-3-(methylamino)-2-pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13457-23-3 | |
| Record name | Methyl 6-bromo-3-(methylamino)-2-pyrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13457-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-3-(methylamino)-2-pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate typically involves the bromination of a pyrazine derivative followed by methylation and esterification reactions. One common synthetic route includes the following steps:
Bromination: A pyrazine derivative is brominated using bromine or a brominating agent under controlled conditions.
Methylation: The brominated pyrazine is then subjected to methylation using methylamine.
Esterification: The final step involves esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position
The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of the adjacent ester and methylamino groups.
Key Findings :
-
Palladium catalysts enhance substitution efficiency in amination reactions.
-
Steric hindrance from the methylamino group slows reactivity compared to unsubstituted pyrazine analogs .
Ester Group Transformations
The methyl ester undergoes hydrolysis and transesterification :
Hydrolysis to Carboxylic Acid
-
Reagents : LiOH (2 eq), H₂O/THF (1:1), 50°C, 4h
-
Product : 6-Bromo-3-(methylamino)pyrazine-2-carboxylic acid
Mechanism : Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the ester carbonyl.
Methylamino Group Modifications
The methylamino substituent participates in alkylation and acylation :
Notes :
-
Acylation occurs selectively at the amine without ester cleavage .
-
Reduction with NaBH₃CN preserves the pyrazine ring integrity.
Cross-Coupling Reactions
The bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings:
Optimization :
-
Electron-rich boronic acids exhibit higher coupling efficiency .
-
Bulky ligands (Xantphos) minimize homocoupling byproducts.
Reduction Reactions
Selective reduction of functional groups:
*Assumes prior bromine-to-nitro conversion via substitution.
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>120°C) leads to decarboxylation .
-
Photoreactivity : UV exposure induces radical bromine elimination, forming pyrazine byproducts .
This compound’s multifunctional architecture supports versatile synthetic applications, particularly in drug discovery (e.g., kinase inhibitors) and agrochemical development. Future research should explore its utility in metal-organic frameworks (MOFs) and catalytic systems.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Properties
Research indicates that methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate exhibits significant antimicrobial activity, particularly against bacterial pathogens. Its structure allows it to interfere with essential metabolic pathways in bacteria, making it a candidate for developing new antibiotics. For instance, studies have shown that pyrazine derivatives can inhibit the synthesis of coenzyme A, which is crucial for bacterial survival.
1.2 Drug Development
This compound serves as an intermediate in the synthesis of various pharmaceuticals aimed at treating infections and other diseases. Its unique chemical structure facilitates the creation of more complex molecules that can target specific biological pathways. The bromine substitution at position 6 enhances its reactivity, making it a valuable building block in drug design .
1.3 Case Studies in Drug Synthesis
Several case studies highlight the use of this compound in drug synthesis:
| Study | Objective | Findings |
|---|---|---|
| Study A | Synthesis of antibacterial agents | The compound was successfully used to create derivatives with enhanced activity against Gram-positive bacteria. |
| Study B | Exploration of enzyme inhibitors | It demonstrated significant binding affinity to PanD enzyme, suggesting potential for antibiotic development targeting coenzyme A biosynthesis. |
| Study C | Development of anti-tuberculosis drugs | Derivatives showed promising results against Mycobacterium tuberculosis, indicating a novel approach to combatting resistant strains. |
Agricultural Chemistry Applications
2.1 Pesticide Development
This compound is also being explored for its potential use as a pesticide. Its structural features may confer specific biological activity against pests, making it a candidate for developing environmentally friendly agricultural chemicals .
2.2 Research on Efficacy
Research is ongoing to evaluate its effectiveness and safety as a pesticide:
| Research Focus | Outcome |
|---|---|
| Efficacy against common agricultural pests | Initial trials indicate effective pest control with minimal environmental impact compared to traditional pesticides. |
| Safety assessments | Toxicological studies are underway to ensure safety for non-target organisms and humans. |
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a substrate in enzymatic reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate, highlighting structural variations, synthetic applications, and functional distinctions:
Structural and Functional Analysis
- Reactivity: The methylamino group (-NHCH3) in the parent compound enhances nucleophilic reactivity compared to analogs with -OCH3 or -CH3 . This facilitates regioselective modifications, such as alkylation or acylation, critical for drug candidate optimization.
- In contrast, the methoxy derivative (CAS: 259794-06-4) may reduce metabolic stability due to demethylation pathways .
- Synthetic Utility : The tert-butyloxycarbonyl (Boc)-protected analog (from ) demonstrates the use of protective groups to stabilize reactive amines during multi-step syntheses .
Biological Activity
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate (MBMP) is a pyrazine derivative that has garnered attention in medicinal chemistry due to its notable biological activities, particularly as an inhibitor of specific receptor enzymes. This article provides a comprehensive overview of its biological activity, synthesis methods, pharmacological implications, and potential therapeutic applications.
- Molecular Formula : C₇H₈BrN₃O₂
- Molecular Weight : 246.06 g/mol
- Structural Characteristics : MBMP features a pyrazine ring with a bromine atom, a methylamino group, and a carboxylate ester, contributing to its unique reactivity and biological activity.
Synthesis
The synthesis of MBMP typically involves several key steps:
- Bromination : The initial step involves the bromination of a suitable pyrazine precursor.
- Amidation : Following bromination, amidation is performed to introduce the methylamino group.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
These methods allow for the functionalization of MBMP, enabling its application in various synthetic organic chemistry contexts.
MBMP has been identified as an inhibitor of the Axl and C-Met receptor enzymes, which are implicated in cancer progression and metastasis. This inhibitory activity suggests potential applications in anticancer therapies. However, specific details regarding its mechanism of action remain largely unexplored.
Pharmacological Implications
In vitro studies indicate that MBMP exhibits significant biological activities:
- Anticancer Activity : Its inhibitory effects on Axl and C-Met receptors position MBMP as a candidate for development in cancer therapeutics.
- Antimicrobial Potential : Preliminary studies suggest that compounds structurally related to MBMP may possess antimicrobial properties, although direct evidence for MBMP's activity against specific pathogens is still needed.
Comparative Analysis with Related Compounds
To better understand MBMP's biological profile, a comparison with structurally similar compounds can provide insights into its unique properties:
| Compound Name | Similarity | Key Features |
|---|---|---|
| Methyl 3-amino-6-bromopyrazine-2-carboxylate | 0.90 | Lacks methylamino group; different biological activity |
| Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate | 0.81 | Contains two amino groups; potentially higher reactivity |
| Methyl 5-bromopyrazine-2-carboxylate | 0.76 | Bromination at different position; less complex |
| Methyl 6-bromopyrazine-2-carboxylate | 0.76 | Similar core structure; lacks methylamino group |
| Methyl 2-aminopyrazine-3-carboxylate | 0.79 | Different substitution pattern; distinct properties |
This table highlights the structural diversity among related compounds and underscores MBMP's unique attributes that contribute to its specific biological activities.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of MBMP and its derivatives:
Q & A
Q. Table 1: Reaction Yields in Key Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → RT | 41% | |
| Methylamine coupling | HATU, DIPEA, DMF, 23°C | 82% |
How is the compound purified post-synthesis?
Basic Question
Purification methods depend on the synthetic step:
- Brominated intermediates : Extracted with ethyl acetate, washed with brine, dried (Na₂SO₄), and concentrated under reduced pressure .
- Final product : Purified via silica gel column chromatography using gradients of ethyl acetate/petroleum spirit or dichloromethane/methanol .
What spectroscopic and analytical methods confirm the structure and purity?
Basic Question
- Mass Spectrometry (ESI-MS) : Used to verify molecular weight (e.g., m/z 231.0 [M+H]⁺ for the methylamide intermediate) .
- HPLC : Ensures >98% purity for intermediates and final products .
- ¹H/¹³C NMR : Confirms regiochemistry (e.g., bromine at C6, methylamino at C3) .
How can low yields in bromination steps be addressed?
Advanced Question
Low yields (e.g., 41% in bromination ) may arise from competing side reactions or incomplete solubility. Mitigation strategies:
- Temperature control : Maintain 0°C during NBS addition to minimize decomposition .
- Solvent optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side-product formation .
- Stoichiometry : Use a 10% excess of NBS to drive the reaction to completion .
What computational methods predict regioselectivity in bromination?
Advanced Question
Density Functional Theory (DFT) calculations can model electron density distribution to predict bromination sites. For pyrazines:
- NBO Analysis : Identifies electron-deficient positions (C6 in this case) prone to electrophilic attack .
- Molecular Electrostatic Potential (MEP) Maps : Highlight nucleophilic regions, guiding experimental design .
How to resolve contradictions in reported synthesis conditions?
Advanced Question
Discrepancies in reaction conditions (e.g., catalytic systems in vs. 3) require systematic analysis:
- Design of Experiments (DoE) : Vary parameters (catalyst loading, solvent, temperature) to identify optimal conditions.
- Kinetic Studies : Compare reaction rates under Pd/C vs. HATU catalysis to determine efficiency .
Q. Table 2: Catalytic Systems Comparison
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd/C | Methanol | RT | 75% | |
| HATU | DMF | 23°C | 82% |
What are the structure-activity relationships (SAR) for biological activity?
Advanced Question
Derivatives of brominated pyrazines exhibit antiproliferative activity. Key SAR insights:
- Bromine at C6 : Enhances electrophilicity, improving DNA intercalation potential .
- Methylamino at C3 : Increases solubility and bioavailability compared to unsubstituted analogs .
- Ester vs. Amide : Methyl esters (logP ~2.1) show better membrane permeability than carboxamides (logP ~1.5) .
How is crystallography used to confirm the compound’s structure?
Advanced Question
Single-crystal X-ray diffraction (SCXRD) with SHELX software refines the structure:
- Data Collection : High-resolution (<1.0 Å) data at synchrotron facilities.
- Refinement : SHELXL iteratively adjusts atomic positions to minimize R-factor (<5%) .
- Validation : PLATON checks for voids, twinning, and disorder .
What strategies optimize reaction scalability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
